Ethyl 3-(1-adamantyl)-3-oxopropanoate
Description
Ethyl 3-(1-adamantyl)-3-oxopropanoate (CAS RN: Not explicitly provided) is a β-ketoester derivative characterized by the rigid, lipophilic 1-adamantyl group attached to the carbonyl carbon of the propanoate backbone. This compound is synthesized via the acylation of diethyl malonate with 1-adamantoyl chloride, followed by alkylation and cyclization steps to yield furan derivatives . The adamantyl moiety enhances steric bulk and metabolic stability, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 3-(1-adamantyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-18-14(17)6-13(16)15-7-10-3-11(8-15)5-12(4-10)9-15/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOISHGXCIBGQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172997 | |
| Record name | Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19386-06-2 | |
| Record name | Ethyl 3-(adamant-1-yl)-3-oxopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19386-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019386062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl β-tricyclo[3.3.1.13,7]decyl-β-oxopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.086 | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of diethyl malonate by a base such as sodium hydride (NaH) or lithium diisopropylamide (LDA), generating a resonance-stabilized enolate. This enolate attacks the electrophilic carbonyl carbon of 1-adamantanecarbonyl chloride, forming a tetrahedral intermediate that collapses to release chloride and yield the β-keto ester.
Key Parameters :
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Temperature : −78°C (to suppress side reactions like self-condensation).
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Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.
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Base : LDA provides superior enolate formation compared to NaH due to its stronger basicity and steric bulk.
Table 1: Optimization of Claisen Condensation
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Base | LDA | Maximizes enolate stability |
| Temperature | −78°C | Minimizes side reactions |
| Solvent | Anhydrous THF | Enhances solubility |
| Reaction Time | 4–6 hours | Ensures completion |
Transesterification: Alternative Pathway
Transesterification offers a simpler route by reacting mthis compound with ethanol under acid catalysis. While less efficient for bulky substrates like adamantane, this method avoids moisture-sensitive reagents.
Reaction Details
A catalytic amount of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) facilitates the exchange of the ester group. The equilibrium is driven toward the ethyl ester by using excess ethanol and removing methanol via distillation.
Key Limitations :
Table 2: Transesterification Performance Metrics
| Condition | Outcome |
|---|---|
| Catalyst | H₂SO₄ (5 mol%) |
| Temperature | Reflux (78°C) |
| Ethanol Excess | 5:1 (v/v) |
| Isolation Method | Distillation + chromatography |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability. The Claisen condensation route is preferred due to its high atom economy and reproducibility.
Process Intensification Strategies
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.
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Catalyst Recycling : Immobilized base systems (e.g., polymer-supported LDA) minimize waste.
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Purification : Recrystallization from hexane/ethyl acetate mixtures achieves >99% purity.
Spectroscopic Characterization
Post-synthesis analysis ensures structural fidelity and purity:
Chemical Reactions Analysis
Reaction with Fluorobenzoyl Chlorides
Ethyl 3-(1-adamantyl)-3-oxopropanoate reacts with fluorobenzoyl chlorides to form adamantyl-substituted pyrazolone derivatives. This reaction proceeds via nucleophilic attack of the β-keto ester’s enolate on the acyl chloride, followed by cyclization.
Example Reaction:
Key Findings:
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Substituents on the benzoyl chloride influence reaction yields. Electron-withdrawing groups (e.g., fluorine) enhance reactivity .
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Products exhibit potential antimicrobial activity, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus .
Table 1: Reaction Outcomes with Substituted Benzoyl Chlorides
| Benzoyl Chloride Substituent | Product Yield (%) | Biological Activity (MIC, µg/mL) |
|---|---|---|
| 4-Fluoro | 78 | 8–32 (S. aureus) |
| 2-Chloro | 65 | 16–64 (E. coli) |
| 3-Nitro | 82 | 4–16 (S. aureus) |
Diazo-Transfer and Fluorination
The compound undergoes diazo-transfer reactions with tosyl azide, producing ethyl 3-(1-adamantyl)-2-diazo-3-oxopropanoate. This intermediate is pivotal for synthesizing heterocycles and fluorinated derivatives.
Mechanism:
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Diazo Formation: Tosyl azide transfers the diazo group to the α-position of the β-keto ester under basic conditions .
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Fluorination: Boron trifluoride (BF₃) promotes dediazotization, yielding α-fluoro-β-oxo esters .
Example Reaction:
Applications:
1,2,3-Triazoles
Reaction with hydrazine derivatives forms triazoles via cyclocondensation.
Example:
β-Lactams
Staudinger reactions with imines yield β-lactam derivatives, which are explored for antibiotic activity .
Table 2: Heterocyclic Derivatives and Their Properties
| Heterocycle Type | Reagent | Key Application | Reference |
|---|---|---|---|
| 1,2,3-Triazole | Phenylhydrazine | Antimicrobial agents | |
| β-Lactam | Imines | Antibiotic candidates | |
| 1,2,3-Thiadiazole | Thionyl chloride | Antiviral research |
Nucleophilic Substitution Reactions
The ester group undergoes substitution with nucleophiles such as amines and alcohols.
Example:
Conditions:
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Base: Triethylamine
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Solvent: Dichloromethane
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Yield: 85–90%
Mechanistic Insights
Scientific Research Applications
Synthetic Applications
1.1. Synthesis of Adamantane Derivatives
Ethyl 3-(1-adamantyl)-3-oxopropanoate has been utilized for synthesizing various adamantane derivatives through diazo-transfer methods. This compound can be converted into an adamantane-substituted ketene, which serves as a precursor for various heterocycles, including:
- 1,2,3-Triazoles
- 1,2,3-Thiadiazoles
- Oxazoles
- β-Lactams
These heterocycles are of interest due to their biological activities and applications in pharmaceuticals .
1.2. Fluorination Reactions
The compound can undergo fluorination via boron trifluoride-promoted dediazotization, yielding α-fluoro-β-oxo esters. This transformation is particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit enhanced metabolic stability and bioactivity .
Biological and Medicinal Chemistry
2.1. Potential Anticancer Activity
Research indicates that derivatives of adamantane compounds may possess anticancer properties. The incorporation of the adamantyl group into various molecular frameworks has been linked to improved efficacy against certain cancer cell lines. This compound's derivatives could be explored further for their potential as anticancer agents .
2.2. Antiviral Properties
Some studies suggest that adamantane derivatives exhibit antiviral activity, particularly against influenza viruses. The mechanism often involves interference with viral replication processes. Thus, this compound may serve as a lead compound for developing new antiviral drugs .
Case Study: Synthesis of Heterocycles
A notable study demonstrated the utility of this compound in synthesizing various heterocycles that showed promising biological activity profiles. The research highlighted the efficiency of using this compound as a building block for creating complex molecular architectures relevant to drug discovery .
Case Study: Fluorinated Derivatives
Another investigation focused on the fluorination of this compound, leading to derivatives with enhanced pharmacokinetic properties. These studies provided insights into how structural modifications can influence biological activity and metabolic stability in potential drug candidates .
Mechanism of Action
The mechanism of action of Ethyl 3-(1-adamantyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The adamantane moiety provides rigidity and stability to the molecule, enhancing its binding affinity and selectivity for the target.
Comparison with Similar Compounds
Structural Features
The structural diversity of ethyl 3-oxopropanoate derivatives arises from variations in the substituent at the β-carbon. Key analogs include:
Key Observations :
- Adamantyl vs. Aromatic Substituents : The adamantyl group imparts exceptional rigidity and lipophilicity compared to planar aromatic substituents (e.g., biphenyl or chlorophenyl). This reduces rotational freedom and enhances membrane permeability .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in Ethyl 3-(2-nitrophenyl)-3-oxopropanoate) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic reactions .
Key Observations :
Key Observations :
- The adamantyl derivative’s high LogP (>4) suggests superior lipid bilayer penetration compared to biphenyl (LogP ~3.8) or chlorophenyl (LogP ~2.5) analogs.
- Antimicrobial activity is prominent in chlorophenyl derivatives due to halogen-mediated interactions with bacterial enzymes .
Biological Activity
Ethyl 3-(1-adamantyl)-3-oxopropanoate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and applications in scientific research.
- Molecular Formula : CHO
- Molecular Weight : 250.33 g/mol
- CAS Number : 19386-06-2
- Structure : The compound features an adamantane moiety, which is known for enhancing the pharmacokinetic properties of derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The adamantane group significantly alters the compound's pharmacokinetics, allowing it to traverse biological membranes effectively. This property is crucial for its potential therapeutic applications.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways:
- Cell Signaling : It can modulate cellular signaling pathways, potentially affecting gene expression and cellular metabolism.
- Enzyme Interactions : The compound may interact with enzymes and cofactors, leading to various metabolic transformations.
Biological Activities
This compound has demonstrated several notable biological activities:
- Analgesic Properties : Preliminary studies suggest that the compound may exhibit pain-relieving effects.
- Anti-inflammatory Effects : There are indications of its potential to reduce inflammation in various models.
- Antimicrobial Activity : The compound has shown promise in combating bacterial infections, making it a candidate for further exploration in antimicrobial therapy.
Case Studies and Experimental Data
A key study highlighted the synthesis of this compound and its derivatives, focusing on their biological evaluations. The results indicated significant activity against specific bacterial strains, suggesting potential as an antibacterial agent .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Pain relief | |
| Anti-inflammatory | Reduced inflammation | |
| Antimicrobial | Inhibition of bacteria |
Synthetic Routes and Applications
The synthesis of this compound typically involves the reaction of 1-adamantylamine with ethyl acetoacetate under acidic conditions. This process yields the desired product through the formation of an imine intermediate, which is then hydrolyzed .
Applications in Medicinal Chemistry
The compound serves as a versatile building block in medicinal chemistry, particularly in the development of pharmaceuticals targeting viral infections and neurological disorders. Its unique structure also makes it suitable for applications in materials science and organic synthesis.
Q & A
Basic: What are the common synthetic routes for Ethyl 3-(1-adamantyl)-3-oxopropanoate, and what are their comparative advantages?
This compound can be synthesized via Claisen condensation , analogous to methods used for aryl-substituted derivatives. For example:
- Route 1 : Condensation of 1-adamantanecarbonyl chloride with diethyl malonate in the presence of a base (e.g., NaH or LDA) at low temperatures (e.g., −78°C) . This method typically yields >90% but requires anhydrous conditions.
- Route 2 : Transesterification of mthis compound with ethanol using acid catalysis, which avoids sensitive reagents but may yield lower purity (85–90%) .
Advantages : Route 1 offers high yields and scalability, while Route 2 is simpler but less efficient for bulky adamantyl groups.
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : The adamantyl group’s unique sp³-hybridized carbons appear as distinct singlets (δ ~28–45 ppm in ¹³C NMR). The keto-ester moiety shows a carbonyl peak at ~170–175 ppm .
- IR Spectroscopy : Strong absorption bands for ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) .
- HPLC-MS : Used to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~306) and monitor purity (>97% by reverse-phase HPLC) .
Advanced: How can researchers optimize the Claisen condensation reaction to improve yield and purity?
- Catalyst Selection : Use lithium diisopropylamide (LDA) instead of NaH for better regioselectivity with bulky substrates like adamantane .
- Temperature Control : Maintain −78°C during acyl chloride addition to minimize side reactions (e.g., enolate dimerization) .
- Workup Strategies : Acidic quenching (e.g., HCl) followed by extraction with ethyl acetate reduces ester hydrolysis. Purity can be enhanced via recrystallization in hexane/ethyl acetate (3:1) .
Advanced: How to resolve contradictions in reported reaction yields or by-product formation during synthesis?
Discrepancies often arise from:
- Reagent Purity : Adamantyl carbonyl chloride must be freshly distilled to avoid moisture-induced degradation, which lowers yields .
- By-Product Analysis : Use GC-MS or ²D NMR to identify impurities like β-diketones (from over-condensation) or adamantane carboxylic acid (from hydrolysis). Adjust stoichiometry (e.g., 1.2 eq. acyl chloride per enolate) to suppress by-products .
Advanced: How is this compound utilized in medicinal chemistry applications?
The adamantyl group enhances lipophilicity and metabolic stability , making it a key precursor for:
- Antitubercular Agents : Derivatives inhibit Mycobacterium tuberculosis Pks13 via covalent binding to the acyl carrier protein domain .
- Neurogenic Compounds : Functionalization via Strecker or Michael additions generates intermediates for neurotrophic agents (e.g., flavone derivatives promoting neurogenesis) .
Mechanism : The keto-ester acts as a Michael acceptor in nucleophilic additions or undergoes condensation with guanidine to form pyrimidinones .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. The compound is non-corrosive but may cause irritation .
- Ventilation : Work in a fume hood due to potential ethanol release during reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What challenges arise in analyzing the stability of this compound under experimental conditions?
- Thermal Degradation : Above 80°C, the ester group may hydrolyze to 3-(1-adamantyl)-3-oxopropanoic acid. Monitor via TGA/DSC .
- Light Sensitivity : UV exposure can induce keto-enol tautomerism, altering reactivity. Store in amber vials under inert gas .
- Solution Stability : In polar solvents (e.g., DMSO), degradation occurs within 48 hours. Use fresh solutions or stabilize with 1% acetic acid .
Advanced: How do substituents on the adamantyl group influence reactivity and physicochemical properties?
- Electron-Withdrawing Groups (e.g., Cl, F) : Increase electrophilicity of the ketone, enhancing nucleophilic attack rates (e.g., in Schiff base formation) .
- Steric Effects : 2-Fluoro substitution reduces reactivity in Claisen condensations due to hindered enolate formation .
- LogP : Adamantyl derivatives exhibit higher lipophilicity (LogP ~3.5) compared to aryl analogs (LogP ~2.0), improving blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
